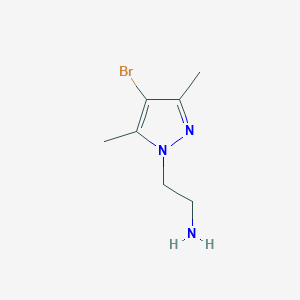
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol This compound features a pyrazole ring substituted with bromine and methyl groups, and an ethanamine side chain
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase , suggesting potential targets in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
If it does indeed interact with acetylcholinesterase or similar enzymes, it could influence neurotransmission and other neural processes .
Result of Action
Based on the potential targets and mode of action, it could potentially alter neural signaling or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine . .
Preparation Methods
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine include other substituted pyrazoles, such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole . These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of bromine and methyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFPJMTSMYSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599096 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562815-07-0 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














